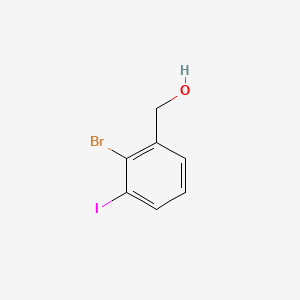

(2-Bromo-3-iodophenyl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromo-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUJNCOMDYCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743132 | |

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261571-03-2 | |

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Bromo 3 Iodophenyl Methanol

Precursor-Based Methodologies for Dihalogenated Benzyl (B1604629) Alcohols

The construction of the specific 2-bromo-3-iodophenyl scaffold is a critical first step in the synthesis of the target molecule. This involves the precise introduction of bromine and iodine atoms at the ortho and meta positions of a benzene (B151609) ring, respectively.

Strategies for ortho-Bromo-meta-Iodophenyl System Assembly

The assembly of the ortho-bromo-meta-iodophenyl system often starts with a pre-functionalized benzene derivative. A common approach involves the sequential halogenation of a suitable precursor. For instance, the synthesis can begin with 3-iodophenol, which is then brominated. The hydroxyl group of the phenol (B47542) directs the incoming electrophilic bromine to the ortho and para positions. By controlling the reaction conditions, such as temperature and the brominating agent, selective ortho-bromination can be achieved. For example, using bromine in acetic acid at low temperatures (0–5°C) can favor the desired 2-bromo-3-iodophenol (B155140) product while minimizing side reactions like over-bromination or deiodination.

Another strategy involves starting with a molecule that already contains one of the halogens and a directing group that facilitates the introduction of the second halogen at the desired position. For example, 1-bromo-2-iodobenzene (B155775) serves as a key precursor. chemicalbook.comnih.govoakwoodchemical.comsigmaaldrich.com This commercially available compound provides the necessary ortho-bromo-iodo arrangement on the benzene ring. Further functionalization can then be carried out to introduce the methanol (B129727) group.

Regioselective Halogenation Approaches for Aryl Substrates

Regioselective halogenation is crucial for the specific placement of halogen atoms on an aromatic ring. Various methods have been developed to achieve this with high precision.

One powerful technique is directed ortho-metalation (DoM). In this approach, a directing group on the benzene ring, such as an amide or a methoxy (B1213986) group, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., I2 or Br2) to introduce the halogen at the specific ortho position. This method offers excellent regiocontrol.

Another approach is the use of specialized halogenating agents and catalysts. For instance, N-bromosuccinimide (NBS) is a common reagent for selective bromination. smolecule.com The regioselectivity of the reaction can often be influenced by the choice of solvent and catalyst. Lewis acids, for example, can enhance the electrophilicity of the halogenating agent and direct the substitution to a specific position. Iron(III) chloride has been used as a catalyst in combination with N-halosuccinimides for the regioselective halogenation of aromatic compounds. aablocks.com

Furthermore, oxidative halodeboronation has emerged as a method for regioselective C-H halogenation. nih.gov In this process, a borylated aryl substrate undergoes halogenation at the position of the boron group. This allows for the pre-installation of a boron "placeholder" which can then be selectively replaced by a halogen. nih.gov Flavin-dependent halogenases are enzymes that can catalyze the site-selective halogenation of aromatic compounds, offering a green chemistry approach to regioselective halogenation. acs.org

Functional Group Interconversion Pathways Leading to the Benzylic Alcohol Moiety

Once the dihalogenated aromatic core is in place, the next step is the introduction of the hydroxymethyl group (-CH2OH) to form the benzylic alcohol. This is typically achieved through the transformation of other functional groups.

Reduction of Corresponding Aromatic Aldehyde or Carboxylic Acid Precursors

A widely used and reliable method for synthesizing benzylic alcohols is the reduction of the corresponding benzaldehyde (B42025) or benzoic acid. nih.gov

The synthesis of the precursor, 2-bromo-3-iodobenzaldehyde (B2675353), can be achieved through various methods. One approach involves the formylation of 1-bromo-2-iodobenzene. This can be accomplished using a strong base like lithium diisopropylamide (LDA) to deprotonate the ring, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

Once the aldehyde is obtained, it can be readily reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.comsolubilityofthings.com Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a more powerful reducing agent and is usually used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Similarly, 2-bromo-3-iodobenzoic acid can serve as a precursor. achemblock.comglpbio.com This carboxylic acid can be reduced to (2-bromo-3-iodophenyl)methanol. Lithium aluminum hydride is the reagent of choice for this reduction, as sodium borohydride is generally not strong enough to reduce carboxylic acids. A patent describes a process where 2-aminobenzoic acid is used as a starting material, which undergoes iodination and diazo bromination, followed by reduction with lithium aluminum hydride to yield a bromo-iodobenzyl alcohol. google.com

| Precursor | Reducing Agent | Product |

| 2-Bromo-3-iodobenzaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 2-Bromo-3-iodobenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Directed Hydroxymethylation in Dihalogenated Arene Scaffolds

Direct hydroxymethylation of the dihalogenated arene offers a more direct route to the target molecule, bypassing the need for an intermediate aldehyde or carboxylic acid. This can be achieved through a directed ortho-metalation approach similar to that used for halogenation.

Starting with 1-bromo-2-iodobenzene, treatment with a strong organolithium base at low temperature would generate an aryllithium intermediate. Quenching this reactive species with a suitable electrophile that can introduce a hydroxymethyl group would yield the desired product. Formaldehyde (in its gaseous form or as its solid trimer, paraformaldehyde) is the most common electrophile for this purpose. The initial product of this reaction is the corresponding alkoxide, which upon acidic workup, yields this compound.

This method provides a concise and efficient pathway to the target compound, provided that the lithiation occurs regioselectively at the desired position. The presence of the two halogen atoms can influence the site of deprotonation.

Reactivity Profiles and Transformational Pathways of 2 Bromo 3 Iodophenyl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and thus exhibits reactivity typical of its class, including oxidation, derivatization for protection, and nucleophilic substitution at the benzylic carbon.

The primary alcohol functionality of (2-bromo-3-iodophenyl)methanol can be readily oxidized to the corresponding aldehyde, 2-bromo-3-iodobenzaldehyde (B2675353), or further to the carboxylic acid, 2-bromo-3-iodobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

To Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like Swern or Moffatt oxidation are effective for this transformation. These methods are widely used for the conversion of primary alcohols to aldehydes while minimizing over-oxidation. The existence of 2-bromo-3-iodobenzaldehyde as a commercially available compound suggests that its synthesis from the corresponding alcohol is a viable and established process. aobchem.comaccelachem.com

To Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), or ruthenium tetroxide (RuO₄). The synthesis of various bromo-iodobenzoic acids has been documented, often starting from corresponding amino or bromo precursors, which underscores the stability of the dihalogenated ring under various synthetic conditions, including those that could be used for oxidation. google.comchemicalbook.com

Table 1: Representative Oxidation Reactions for Aryl Methanols This table presents common reagents for transformations analogous to those for this compound.

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temp | 2-Bromo-3-iodobenzaldehyde |

| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temp | 2-Bromo-3-iodobenzaldehyde |

| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2-Bromo-3-iodobenzoic acid |

| Alcohol to Carboxylic Acid | Chromic Acid (Jones Reagent) | Acetone (B3395972), 0°C to Room Temp | 2-Bromo-3-iodobenzoic acid |

In multi-step syntheses, it is often necessary to protect the hydroxymethyl group to prevent it from reacting with reagents intended for other parts of the molecule, such as the aryl halides. synarchive.com The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal. google.com

Common protecting groups for primary alcohols include:

Silyl (B83357) Ethers: Groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or tert-butyldimethylsilyl (TBDMS) are frequently used. They are installed using the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable under a wide range of non-acidic and non-fluoride conditions, making them suitable for organometallic cross-coupling reactions.

Ethers: Benzyl (B1604629) (Bn) ethers are robust and can be formed by treating the alcohol with a base such as sodium hydride (NaH) followed by benzyl bromide. doi.org They are stable to many acidic and basic conditions but can be removed by hydrogenolysis.

Esters: Acetate or benzoate (B1203000) esters can be formed by reacting the alcohol with acetyl chloride, acetic anhydride, or benzoyl chloride, often in the presence of a base like pyridine. beilstein-journals.org These are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

Carbonates: The tert-butyloxycarbonyl (Boc) group can be used to protect alcohols and is cleaved under acidic conditions. google.com

Table 2: Common Protecting Groups for the Hydroxymethyl Functionality

| Protecting Group | Abbreviation | Formation Reagents | Cleavage Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF (Fluoride source); H⁺ (Acid) |

| Benzyl ether | Bn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |

| Acetate ester | Ac | Acetic Anhydride (Ac₂O), Pyridine | NaOH or K₂CO₃ in MeOH (Hydrolysis) |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Trifluoroacetic Acid (TFA) |

The benzylic carbon of this compound is susceptible to nucleophilic substitution. To facilitate this, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions or, more commonly, by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the benzylic position can be attacked by a variety of nucleophiles. For example, conversion to a benzylic bromide or chloride would allow for subsequent Sₙ2 reactions with nucleophiles such as cyanides, azides, or thiolates to introduce new functional groups. Alternatively, direct etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. doi.org

Reactions Involving the Aryl Halides: Bromine and Iodine

The presence of both bromine and iodine on the aromatic ring is a key feature of this compound, enabling selective and sequential functionalization through organometallic cross-coupling reactions.

In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), with the weaker C-I bond being more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is often the rate-determining step.

This reactivity difference allows for highly selective reactions at the C-I bond while leaving the C-Br bond intact. researchgate.net By carefully controlling the reaction conditions (catalyst, ligands, temperature), it is possible to functionalize the iodine position first. The remaining C-Br bond can then be subjected to a second, often more forcing, coupling reaction to introduce a different substituent. This stepwise approach is a powerful strategy for synthesizing highly substituted and unsymmetrical aromatic compounds. For instance, studies on related bromo-iodoaryl compounds have demonstrated chemoselective Sonogashira couplings that occur exclusively at the C-I bond. researchgate.net Similarly, palladium-mediated cyclizations have shown that iodo precursors react more cleanly and efficiently than their bromo analogues, highlighting the superior reactivity of the C-I bond. rsc.org

The halogen atoms on this compound are ideal handles for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Given the differential reactivity, a Suzuki coupling on this compound would be expected to first form a C-C bond at the C-3 position (originally C-I). nih.govscispace.com

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is a highly effective method for forming aryl-alkyne bonds. As with the Suzuki reaction, the Sonogashira coupling would occur selectively at the more reactive C-I bond of this compound. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. This provides a route to various aniline (B41778) derivatives. The selectivity for iodine over bromine is also observed in these reactions.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl halide with an alkene.

The ability to perform these reactions selectively at the C-I position makes this compound a valuable precursor for creating complex molecular architectures, including those found in pharmaceuticals and functional materials.

Table 3: Example of a Selective Organometallic Cross-Coupling Reaction This table outlines a representative Sonogashira coupling, illustrating the selective functionalization at the C-I position.

| Reaction | Reagents | Catalyst System | Expected Product |

|---|---|---|---|

| Selective Sonogashira Coupling | This compound, Terminal Alkyne (e.g., Phenylacetylene), Base (e.g., Et₃N) | Pd(PPh₃)₄, CuI | (2-Bromo-3-(phenylethynyl)phenyl)methanol |

Organometallic Reaction Pathways Utilizing the Halogen Atoms

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from an aryl halide and magnesium metal is a fundamental carbon-carbon bond-forming reaction. mnstate.edu In the case of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective formation of the Grignard reagent at the 3-position. This process involves the reaction of the aryl iodide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edusmolecule.combyjus.com The resulting organomagnesium compound, (2-bromo-3-(magnesioiodo)phenyl)methanol, is a potent nucleophile and a strong base. mnstate.edubyjus.com

This Grignard reagent can subsequently participate in a variety of transformations. A primary application is its reaction with electrophiles, particularly carbonyl compounds like aldehydes and ketones, to form new carbon-carbon bonds and generate more complex alcohol structures. byjus.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. smolecule.combyjus.com

| Reactant | Reagent | Product | Notes |

| This compound | Mg, THF | (2-Bromo-3-(magnesioiodo)phenyl)methanol | Selective formation at the iodine position. |

| (2-Bromo-3-(magnesioiodo)phenyl)methanol | Aldehyde/Ketone | Substituted (2-bromophenyl)methanol derivative | Forms a new C-C bond and a secondary or tertiary alcohol. |

| (2-Bromo-3-(magnesioiodo)phenyl)methanol | CO2, then H3O+ | 2-Bromo-3-(hydroxymethyl)benzoic acid | Carboxylation reaction. |

This table outlines the formation of the Grignard reagent from this compound and its subsequent reactions.

Lithiation and Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the preparation of organolithium reagents, which are highly reactive nucleophiles. princeton.edu For dihalogenated substrates like this compound, the exchange typically occurs preferentially at the iodine-bearing carbon due to the higher polarizability and weaker C-I bond. princeton.edumdpi.com This reaction is generally carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). mdpi.com

The resulting (2-bromo-3-lithiatedphenyl)methanol is a versatile intermediate that can be trapped with various electrophiles. This allows for the introduction of a wide range of functional groups at the 3-position of the aromatic ring. The choice of the lithiating agent can be crucial; for instance, to avoid competitive deprotonation of the hydroxyl group or exchange at the bromine position, specific conditions or a combination of reagents might be employed. nih.gov For instance, a combination of i-PrMgCl and n-BuLi can be used to achieve selective bromine-metal exchange on bromo-substituted heterocycles bearing acidic protons. nih.gov

| Starting Material | Reagent | Intermediate | Subsequent Electrophile | Final Product |

| This compound | n-BuLi | (2-Bromo-3-lithiatedphenyl)methanol | DMF | 2-Bromo-3-formylphenyl)methanol |

| This compound | s-BuLi | (2-Bromo-3-lithiatedphenyl)methanol | (CH3)3SiCl | (2-Bromo-3-(trimethylsilyl)phenyl)methanol |

| This compound | i-PrMgCl, then n-BuLi | (2-Bromo-3-lithiatedphenyl)methanol | I2 | (2-Bromo-3,x-diiodophenyl)methanol |

This table illustrates the lithiation of this compound and subsequent reactions with various electrophiles.

Preparation of Organoboron Reagents (e.g., Boronic Acids, Boronates)

Organoboron reagents, particularly boronic acids and their esters (boronates), are exceptionally useful intermediates in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions. yonedalabs.comrsc.org this compound can serve as a precursor for the synthesis of the corresponding boronic acid or boronate ester.

A common method for this transformation is the reaction of the lithiated intermediate, generated via halogen-metal exchange, with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. rsc.org The selectivity of the initial lithiation for the iodo-position ensures the formation of (2-bromo-3-(dihydroxyboryl)phenyl)methanol. Alternatively, palladium-catalyzed borylation reactions, such as the Miyaura borylation, can be employed. This involves reacting the aryl halide with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. rsc.org Given the higher reactivity of the C-I bond, this reaction can be performed selectively at the 3-position.

| Precursor | Reagent(s) | Product | Reaction Type |

| (2-Bromo-3-lithiatedphenyl)methanol | B(OiPr)3, then H3O+ | (2-Bromo-3-(dihydroxyboryl)phenyl)methanol | Lithiation-borylation |

| This compound | B2pin2, Pd catalyst, base | (2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | Miyaura borylation |

This table summarizes the preparation of organoboron reagents from this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The dihalogenated nature of this compound makes it an excellent substrate for these reactions, allowing for sequential couplings at the two different halogen positions.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron reagent with an organic halide, is one of the most widely used methods for constructing biaryl linkages. yonedalabs.comaablocks.com Due to the greater reactivity of the C-I bond over the C-Br bond in palladium-catalyzed reactions, this compound can undergo selective Suzuki-Miyaura coupling at the 3-position. acs.org This reaction is typically carried out in the presence of a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. yonedalabs.comacs.org The resulting (2-bromo-3-arylphenyl)methanol can then undergo a second cross-coupling reaction at the 2-position, providing access to unsymmetrically substituted biaryl methanol (B129727) derivatives.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | (2-Bromo-3-phenylphenyl)methanol |

| (2-Bromo-3-phenylphenyl)methanol | Naphthalene-2-boronic acid | Pd(dppf)Cl2, K3PO4 | (3-Phenyl-[1,1':2',1''-terphenyl]-x-yl)methanol |

This table presents examples of Suzuki-Miyaura cross-coupling reactions using this compound and its derivatives.

Stille Cross-Coupling

The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide. rsc.orgmdpi.com A key advantage of the Stille reaction is the stability of the organotin reagents and their tolerance of a wide variety of functional groups. mdpi.com Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed selectively at the more reactive C-I bond of this compound. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, often in the presence of a ligand. mdpi.com The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the coupled product and regenerate the catalyst. rsc.org

| Aryl Halide | Organotin Reagent | Catalyst System | Product |

| This compound | Tributyl(phenyl)stannane | Pd(PPh3)4 | (2-Bromo-3-phenylphenyl)methanol |

| This compound | Trimethyl(vinyl)stannane | Pd2(dba)3, P(o-tol)3 | (2-Bromo-3-vinylphenyl)methanol |

This table provides examples of Stille cross-coupling reactions with this compound.

Kumada Cross-Coupling

The Kumada cross-coupling reaction utilizes a Grignard reagent as the organometallic nucleophile and typically employs a nickel or palladium catalyst to couple with an organic halide. rsc.org This reaction is a powerful tool for forming carbon-carbon bonds. chemrxiv.org Given the differential reactivity of the halogens in this compound, a Kumada coupling can be directed to either the iodo or bromo position, although the greater reactivity of the C-I bond generally favors initial coupling at the 3-position. The choice of catalyst (nickel or palladium) can influence the reaction conditions and outcomes. rsc.org

| Aryl Halide | Grignard Reagent | Catalyst | Product |

| This compound | Phenylmagnesium bromide | Ni(dppe)Cl2 | (2-Bromo-3-phenylphenyl)methanol |

| This compound | Methylmagnesium chloride | Pd(PPh3)4 | (2-Bromo-3-methylphenyl)methanol |

This table illustrates examples of Kumada cross-coupling reactions involving this compound.

Hiyama Cross-Coupling

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organosilicon compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction requires an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org

While specific literature detailing the Hiyama coupling of this compound is not extensively documented, the principles of the reaction allow for predictable, selective transformations. Given the higher reactivity of the C-I bond, a Hiyama coupling would be expected to occur preferentially at the C-3 position.

Hypothetical Hiyama Cross-Coupling Data Table

This table outlines the expected reactants, conditions, and primary product for a selective Hiyama coupling, assuming the reaction proceeds at the more reactive iodine-substituted position.

| Reactant 1 | Reactant 2 (Organosilane) | Catalyst | Activator | Solvent | Expected Major Product |

| This compound | R-Si(OR')₃ | Pd(PPh₃)₄ | TBAF | THF | (2-Bromo-3-R-phenyl)methanol |

Note: R represents an aryl, alkenyl, or alkyl group. The conditions are generalized and would require empirical optimization.

Other Cross-Coupling Variants (e.g., Sonogashira, Negishi)

Other palladium-catalyzed cross-coupling reactions can similarly exploit the reactivity difference between the aryl-iodide and aryl-bromide bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. sci-hub.se It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. sci-hub.sersc.org The reaction is highly effective for coupling with aryl iodides. csic.es In the case of this compound, the Sonogashira coupling would selectively form a C-C bond at the C-3 position, leaving the C-Br bond intact for potential subsequent transformations. sci-hub.se The solvent can play a critical role in reaction efficiency, with a variety of solvents from polar aprotic (like DMF) to nonpolar (like toluene) being used depending on the specific substrates. lucp.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chemie-brunschwig.chrsc.org This method is known for its high functional group tolerance. chemie-brunschwig.ch For this compound, an organozinc reagent would react preferentially at the C-3 position in a palladium-catalyzed system, analogous to other cross-coupling reactions. uwindsor.ca

Illustrative Cross-Coupling Reaction Data

The following table summarizes the expected selective reactions for Sonogashira and Negishi couplings.

| Coupling Type | Reagent | Catalyst System | Base/Additive | Solvent | Expected Major Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF/Toluene | (2-Bromo-3-(alkynyl)phenyl)methanol |

| Negishi | Organozinc (R-ZnCl) | Pd(PPh₃)₄ | - | THF | (2-Bromo-3-R-phenyl)methanol |

Other Halogen-Mediated Reactions

Beyond cross-coupling, the halogen atoms on this compound are key to other transformations.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. dalalinstitute.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

For this compound, the phenyl ring is not strongly activated towards SNAr. The bromo and iodo substituents are electron-withdrawing through induction but electron-donating via resonance, and the hydroxymethyl group is weakly deactivating. Without strong activating groups (like a nitro group), SNAr reactions are generally unfavorable and require harsh conditions. In typical SNAr reactions involving aryl halides, the reactivity order is often F >> Cl ≈ Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comnih.gov Therefore, investigations into SNAr pathways with this compound are not commonly reported in the literature, as other reaction pathways are more synthetically viable.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, allow for the conversion of one halogen to another. manac-inc.co.jp Typically, an alkyl or aryl chloride or bromide is treated with an iodide salt (e.g., NaI or KI) in a polar solvent like acetone to yield the corresponding iodide. manac-inc.co.jpprutor.ai The reverse reaction, converting an aryl iodide to a bromide, is also possible but often requires specific catalysts, such as copper(I) salts in a process sometimes referred to as a copper-catalyzed Finkelstein or Ullmann-type reaction. mdma.ch

For this compound, a copper-catalyzed halogen exchange could potentially be used to convert the more reactive iodide at C-3 to a bromide, yielding (2,3-dibromophenyl)methanol. Conversely, attempting to exchange the bromide at C-2 for an iodide using a standard Finkelstein protocol would likely be challenging without affecting the existing iodide at C-3 and would require carefully controlled conditions.

Potential Halogen Exchange Reaction

| Starting Material | Reagents | Catalyst | Solvent | Potential Product |

| This compound | CuBr | (if needed) | DMF | (2,3-Dibromophenyl)methanol |

| This compound | NaI | CuI / Ligand | Dioxane | This compound (no reaction expected at C-2) |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Polyfunctionalized Aromatic Systems

The structure of (2-Bromo-3-iodophenyl)methanol is inherently suited for the creation of polyfunctionalized aromatic systems. These are molecules where a central aromatic ring is decorated with multiple, diverse functional groups. Such compounds are of high interest in materials science and medicinal chemistry due to their tailored electronic, physical, and biological properties. The ability to sequentially and selectively introduce new substituents onto the this compound core makes it an ideal starting material for building molecular complexity.

In the field of drug discovery, molecular scaffolds form the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. The this compound framework serves as a foundational scaffold for generating novel chemical entities. Its dihalogenated nature allows for the introduction of at least two different points of diversity through cross-coupling reactions, while the hydroxymethyl group offers a third vector for modification.

The enhanced aqueous solubility, or hydrophilicity, conferred by the hydroxymethyl (-CH₂OH) group makes this scaffold particularly advantageous for biological assays where solubility in aqueous media is often a prerequisite. This property contrasts with more lipophilic analogs and can be a critical factor in developing viable lead compounds in drug discovery programs. The strategic placement of the halogens and the alcohol group provides a three-dimensional diversity that is essential for exploring chemical space and optimizing interactions with biological targets.

This compound has been utilized as a key starting material in the synthesis of complex intermediates for the agrochemical industry, which often overlaps with pharmaceutical development in terms of synthetic strategies. A notable application is in the preparation of trisubstituted silylphenoxyheterocycles, which have been investigated for their potent fungicidal activity.

In a patented synthetic route, this compound is first protected at its hydroxyl group to prevent unwanted side reactions in subsequent steps. googleapis.com This initial transformation highlights the role of the compound as a stable, yet reactive, building block.

Reaction Data for Hydroxyl Protection:

| Reactant | Reagent | Product | Solvent | Yield |

|---|

Table 1: Protection of this compound as described in patent literature. googleapis.com

The resulting intermediate, 2-[(2-Bromo-3-iodobenzyl)oxy]tetrahydro-2H-pyran, is then carried forward through a series of reactions to construct the final fungicidal product. This demonstrates the practical application of this compound as a precursor where its core structure is embedded within a more complex, biologically active molecule. The principles used in developing these fungicides are directly applicable to the synthesis of advanced intermediates for human pharmaceuticals.

Synthesis of Heterocyclic Compounds Incorporating the this compound Core

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The this compound scaffold is a promising precursor for building a variety of heterocyclic systems. The ortho-disposed bromo and hydroxymethyl groups can be envisioned as participants in intramolecular cyclization reactions to form oxygen-containing heterocycles.

For instance, following the conversion of the hydroxymethyl group, intramolecular reactions such as etherification could lead to the formation of fused ring systems. While specific examples starting directly from this compound are not extensively documented in peer-reviewed literature, the synthesis of related structures provides a clear precedent. For example, the intramolecular cyclization of ortho-substituted styrenes, prepared from related benzyl (B1604629) alcohols like o-iodobenzyl alcohol, is a well-established method for creating isochromane derivatives. This suggests a strong potential for this compound to serve as a precursor for novel bromo- and iodo-substituted isochromanes, which could then be further functionalized using the halogen atoms as synthetic handles.

Mechanistic Studies and Computational Analysis of Reactions Involving 2 Bromo 3 Iodophenyl Methanol

Elucidation of Reaction Mechanisms in Cross-Coupling and Functionalization Processes

The elucidation of reaction mechanisms for a molecule like (2-bromo-3-iodophenyl)methanol in cross-coupling and functionalization processes would be critical to understanding and optimizing its synthetic transformations. Given the presence of two distinct halogen atoms (bromine and iodine) at ortho positions, mechanistic studies would focus on the selective activation of the C-I versus the C-Br bond. Typically, the carbon-iodine bond is more reactive and would be expected to participate preferentially in reactions such as Suzuki, Heck, or Sonogashira cross-coupling.

Key mechanistic steps that would be investigated include:

Oxidative Addition: The initial step where a low-valent metal catalyst (commonly palladium or nickel) inserts into the carbon-halogen bond. Studies would aim to determine the relative rates of oxidative addition to the C-I and C-Br bonds.

Transmetalation: In reactions like the Suzuki coupling, this step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the metal center.

Reductive Elimination: The final step, which forms the new carbon-carbon bond and regenerates the active catalyst.

Experimental techniques to probe these mechanisms would involve isotopic labeling studies, the isolation and characterization of reaction intermediates, and detailed kinetic analysis.

Kinetic and Thermodynamic Investigations of Reactivity

Kinetic and thermodynamic investigations would provide quantitative data on the reactivity of this compound. These studies are essential for understanding reaction rates, equilibria, and the influence of various parameters on the reaction outcome.

Kinetic studies would focus on determining the rate law of a given reaction, which provides insight into the species involved in the rate-determining step. For example, monitoring the reaction progress under different concentrations of the substrate, catalyst, and coupling partner would help to establish the reaction order with respect to each component.

Thermodynamic investigations would involve measuring the enthalpy (ΔH) and entropy (ΔS) of reaction to determine the Gibbs free energy (ΔG), which indicates the spontaneity of a process. Techniques such as reaction calorimetry could be employed to measure the heat evolved or absorbed during the reaction.

A hypothetical data table for a kinetic study might look as follows:

| Experiment | Initial [this compound] (M) | Initial [Catalyst] (mol%) | Initial [Coupling Partner] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 0.15 | Data not available |

| 2 | 0.2 | 1 | 0.15 | Data not available |

| 3 | 0.1 | 2 | 0.15 | Data not available |

| 4 | 0.1 | 1 | 0.30 | Data not available |

Computational Chemistry Approaches (e.g., Density Functional Theory) for Reaction Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding reaction pathways at the molecular level. For this compound, DFT calculations could be used to:

Model Reaction Intermediates and Transition States: By calculating the energies of various intermediates and transition states along a proposed reaction coordinate, the most likely reaction pathway can be identified.

Predict Regioselectivity: DFT could be used to calculate the activation barriers for the oxidative addition of a palladium catalyst to the C-I versus the C-Br bond, thereby predicting which bond would react preferentially.

Analyze Electronic Effects: The electronic properties of the molecule, such as the charge distribution and molecular orbitals, can be calculated to understand how the bromo and iodo substituents influence the reactivity of the aromatic ring and the benzylic alcohol.

A table summarizing hypothetical DFT results for the oxidative addition step might be presented as follows:

| Pathway | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Oxidative Addition to C-I Bond | Data not available | Data not available |

| Oxidative Addition to C-Br Bond | Data not available | Data not available |

Advanced Synthetic Methodologies and Techniques Utilizing 2 Bromo 3 Iodophenyl Methanol

Catalysis in Transformations of (2-Bromo-3-iodophenyl)methanol

The strategic placement of three distinct functional groups on the phenyl ring of this compound makes it an ideal substrate for various catalytic systems. These catalysts can selectively activate different parts of the molecule, enabling precise chemical modifications.

Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are paramount in activating the carbon-halogen bonds of this compound. The significant difference in bond dissociation energy between the C-I and C-Br bonds allows for highly selective transformations.

Palladium Catalysis: Palladium complexes are widely used to catalyze cross-coupling reactions. The C-I bond is substantially more reactive towards oxidative addition to a Pd(0) center than the C-Br bond. This chemoselectivity allows for sequential functionalization, where the iodine position is reacted first, leaving the bromine available for a subsequent, different coupling reaction. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective in minimizing dehalogenation and promoting selective oxidative addition at the C-I bond. This strategy is fundamental in Larock indole (B1671886) synthesis and other heteroannulation reactions where 2,3-disubstituted indoles are formed from haloanilines and alkynes. researchgate.net Palladium catalysis has also been applied to the synthesis of fluorenones from related bis(2-bromophenyl)methanols, involving an initial oxidation of the alcohol followed by an intramolecular coupling. rsc.org

Copper Catalysis: Copper catalysts, often used alone or as co-catalysts with palladium, play a crucial role in various coupling reactions. Copper(I) salts, such as copper(I) bromide (CuBr), can enhance the efficiency of coupling reactions involving the bromide substituent. Copper-catalyzed domino reactions, such as intermolecular C-benzylation followed by intramolecular O-arylation, have been developed for the synthesis of complex heterocyclic systems like tetrahydro-xanthenones from related o-bromobenzyl bromides. acs.org Furthermore, copper catalysis is employed in multicomponent reactions for synthesizing 3-chalcogenated indoles, which involves Sonogashira coupling and cyclization steps. mdpi.com

| Catalyst System | Reaction Type | Selective Target | Typical Conditions | Research Finding | Citation |

| Palladium(0) (e.g., Pd(PPh₃)₄) | Suzuki, Heck, Sonogashira Coupling | C-I bond | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Enables sequential functionalization due to higher reactivity of the C-I bond over the C-Br bond. | researchgate.net |

| Palladium(II) (e.g., Pd(OAc)₂) | Reductive Homocoupling, Oxidation/Coupling | C-I bond, Alcohol | Base (e.g., Et₃N), Ligands (e.g., PPh₃) | Used for synthesizing biaryl glycosides and fluorenones. rsc.orgacs.org | rsc.orgacs.org |

| Copper(I) (e.g., CuI, CuCl) | Ullmann Coupling, Domino Reactions | C-Br bond, C-I bond | Base (e.g., Cs₂CO₃), Ligand (e.g., Proline) | Effective for O-arylation and as a co-catalyst in Sonogashira reactions to form heterocycles. | acs.orgmdpi.com |

Organocatalysis

While the literature on transition-metal catalysis involving this compound is extensive, specific applications of organocatalysis are less documented. However, the principles of organocatalysis suggest potential applications. The benzylic alcohol group could be a target for activation by organocatalysts. For instance, N-heterocyclic carbenes (NHCs) could potentially be used to generate intermediates for subsequent reactions. Phase-transfer catalysts could be employed in reactions where the substrate needs to react with a water-soluble reagent. fluorochem.co.uk General organocatalytic methods, such as the stereoselective bromohydrin reaction of alkenes, demonstrate the power of this approach, although direct applications to this compound have not been detailed. researchgate.net

Lewis Acid Catalysis

Lewis acid catalysis offers a pathway to activate the hydroxymethyl group of this compound. A Lewis acid can coordinate to the oxygen atom of the alcohol, making it a better leaving group and facilitating nucleophilic substitution or elimination reactions. For example, iron(III)-catalyzed annulation of alkynols proceeds via the formation of a stabilized benzyl (B1604629) carbocation after activation of the hydroxyl unit. mdpi.com This principle could be applied to this compound to generate a reactive intermediate for the synthesis of ethers, esters, or for Friedel-Crafts-type alkylations, while leaving the carbon-halogen bonds intact for subsequent transition-metal-catalyzed cross-coupling.

Regioselective and Chemoselective Synthesis Strategies

The primary value of this compound in advanced synthesis lies in the ability to achieve high levels of regioselectivity and chemoselectivity. The differential reactivity of its functional groups is the key to these strategies.

The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization of the C-3 position. Once the iodine has been replaced, the C-2 bromine position can be targeted for a second, different transformation under more forcing conditions or with a different catalytic system. This stepwise approach provides a reliable route to unsymmetrically substituted benzene (B151609) derivatives, which are often challenging to synthesize otherwise.

An example of this selectivity is in the synthesis of 2,3-disubstituted indoles, where an initial palladium-catalyzed coupling occurs at the more reactive C-I bond of a related aniline (B41778) derivative. researchgate.net Similarly, nickel-catalyzed reductive-Heck reactions have been developed for the regioselective synthesis of dibenzo[b,e]oxepine scaffolds from precursors containing bromo and iodo substituents. acs.org

| Reaction | Selective Position | Catalyst/Reagents | Product Type | Key Feature | Citation |

| Sonogashira Coupling | C-I | Pd(PPh₃)₄, CuI, Et₃N | Aryl-alkyne | The C-I bond reacts selectively, leaving the C-Br bond untouched for further functionalization. | acs.org |

| Suzuki Coupling | C-I | Pd(OAc)₂, K₂CO₃, Arylboronic acid | Biaryl | Forms a C(sp²)-C(sp²) bond at the 3-position. | rsc.org |

| Heck Cyclization | C-I | Pd(OAc)₂, Base | Heterocycle (e.g., Indole) | Intramolecular reaction following initial N-arylation at the C-I position. | researchgate.netacs.org |

| Carbonylation | C-I | Pd(OAc)₂, CO, MeOH | Methyl benzoate (B1203000) derivative | Introduction of a carbonyl group selectively at the iodine-bearing position. | beilstein-journals.org |

| Ullmann-type Coupling | C-Br | Cu catalyst, Base | Diaryl ether | Can be performed after the C-I position has been functionalized. | acs.org |

Flow Chemistry and Continuous Processing Applications in Synthesis and Transformation

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis and transformation of halogenated intermediates like this compound are well-suited for this technology.

A notable application is the flow carbonylation of sterically hindered ortho-substituted iodoarenes. beilstein-journals.org In a study, this compound was synthesized and then subjected to carbonylation in a continuous flow system. Using a Vapourtec R-Series flow reactor equipped with a "tube-in-tube" gas/liquid membrane reactor, carbon monoxide could be safely and efficiently introduced at high pressure (15 bar) and temperature (110 °C). beilstein-journals.org This setup allows for precise control over reaction parameters, leading to high yields and purity while minimizing the risks associated with handling toxic gases like CO in a batch reactor. Another study demonstrated a two-step continuous-flow synthesis of cyclic iodonium (B1229267) salts from related precursors, highlighting the utility of flow for multi-step sequences. beilstein-journals.org

| Process | Reactor System | Key Parameters | Substrate | Outcome | Citation |

| Carbonylation | Vapourtec R-Series with "tube-in-tube" membrane | 110 °C, 15 bar CO pressure | This compound | Efficient and safe synthesis of the corresponding benzoic acid derivative. | beilstein-journals.org |

| Oxidation/Cyclization | IKA Electrasyn 2.0 (flow cell) | 0.1 mL/min flow rate, TBABF₄ electrolyte | (2-Iodophenyl)methanol derivative | Continuous synthesis of cyclic iodonium salts. | beilstein-journals.org |

Polymer-Supported Reagents and Solid-Phase Synthesis Applications

Solid-phase synthesis and the use of polymer-supported reagents are powerful techniques for streamlining purification and enabling combinatorial chemistry. This compound is an excellent candidate for such applications.

The molecule can be anchored to a solid support (e.g., a polystyrene resin) via its hydroxymethyl group, forming a resin-bound ether or ester. This immobilized substrate can then undergo sequential, site-selective cross-coupling reactions. For instance, a palladium-catalyzed Sonogashira coupling could be performed at the C-I position, followed by a Suzuki coupling at the C-Br position. After each step, excess reagents and by-products are simply washed away. Finally, the desired multi-substituted product is cleaved from the resin. This catch-and-release strategy greatly simplifies the purification process. Studies comparing 3-iodophenyl and 3-bromophenyl resins in polymer-assisted Sonogashira couplings have demonstrated the feasibility and efficiency of such approaches. thieme-connect.de

Alternatively, polymer-supported reagents can be used to transform this compound in solution. For example, a polymer-supported equivalent of 2-iodoxybenzoic acid (IBX) can be used to oxidize the benzylic alcohol to the corresponding aldehyde. thieme-connect.de After the reaction, the spent polymer reagent is removed by simple filtration, leaving the purified product in solution, ready for the next step. This avoids the often-difficult separation of the product from soluble reagent-derived by-products.

Q & A

Basic: What are the established laboratory-scale synthesis routes for (2-Bromo-3-iodophenyl)methanol?

Answer:

this compound is typically synthesized via a two-step process:

Halogenation : Bromination and iodination of a phenylmethanol precursor (e.g., 2-hydroxybenzaldehyde derivatives) using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions .

Reduction : Reduction of the intermediate aldehyde or ketone using sodium borohydride (NaBH₄) in ethanol or methanol at 0–25°C. For example, 2-bromo-3-iodobenzaldehyde is reduced to the corresponding methanol derivative .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydroxyl group presence. For example, the hydroxyl proton appears as a broad singlet (~δ 4.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₇H₅BrIO: expected [M+H]⁺ = 326.85) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving halogen bonding patterns and molecular geometry. Disordered iodine atoms may require constrained refinement .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles. Halogenated compounds require fume hood use to avoid inhalation .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and neutralize with 10% sodium thiosulfate to reduce iodine volatility .

Advanced: How do steric and electronic effects of bromine/iodine substituents influence nucleophilic substitution reactions?

Answer:

- Steric Hindrance : The ortho-bromo and meta-iodo groups create steric bulk, slowing SN₂ reactions but favoring SN₁ mechanisms in polar solvents (e.g., DMSO) .

- Electron Withdrawal : Iodine’s polarizability enhances electrophilicity at the para position, enabling regioselective Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄ catalyst, 80°C) .

Example :

| Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivative | 78 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivative | 65 |

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Answer:

- Disorder in Halogen Positions : Heavy atoms (Br, I) may exhibit positional disorder. Use SHELXL’s PART instruction to model partial occupancies .

- Weak Diffraction : Low-temperature data collection (100 K) improves resolution. Synchrotron radiation (λ = 0.7–1.0 Å) enhances data quality for large unit cells .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .

Advanced: How can researchers design biological activity studies for halogenated phenylmethanol derivatives?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing iodine with CF₃) to assess cytotoxicity and target binding. Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .

- Mechanistic Probes : Use fluorescence labeling (e.g., BODIPY tags) to track cellular uptake via confocal microscopy .

- Validation : Cross-validate in vitro results with molecular docking (AutoDock Vina) to predict binding affinities for enzymes like tyrosine kinases .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Answer:

- Multi-Technique Validation : Combine NMR, MS, and IR to resolve ambiguous peaks. For example, overlapping ¹H signals can be deconvoluted via 2D-COSY .

- Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict NMR shifts and optimize geometry, aiding spectral assignment .

- Peer Review : Consult crystallographic databases (CCDC) to compare bond lengths/angles with analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.